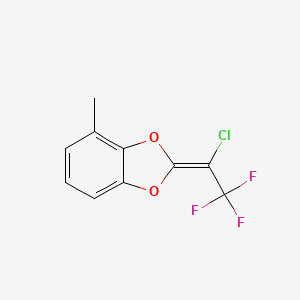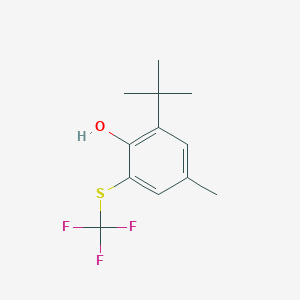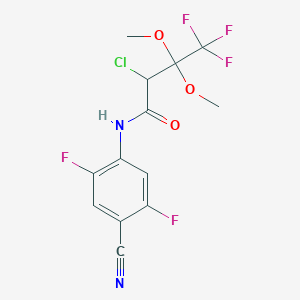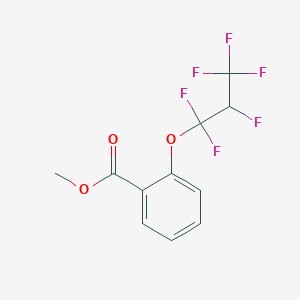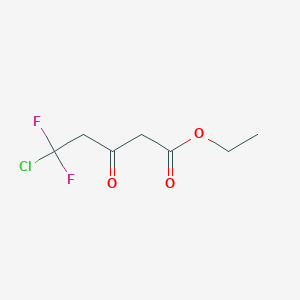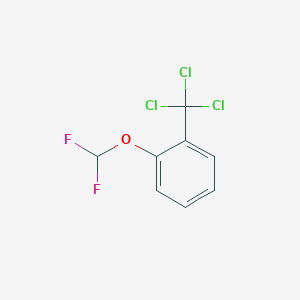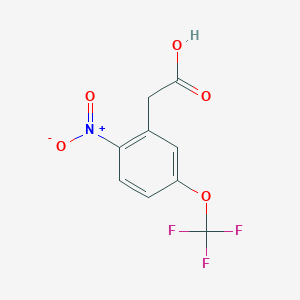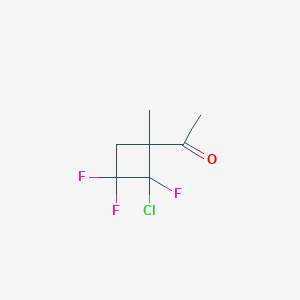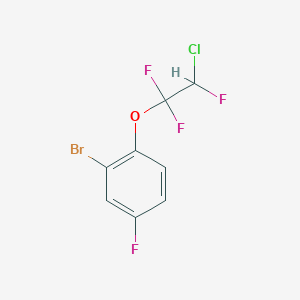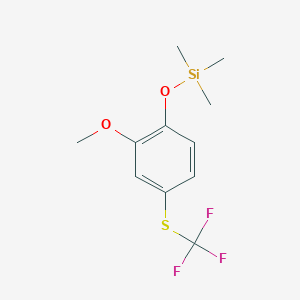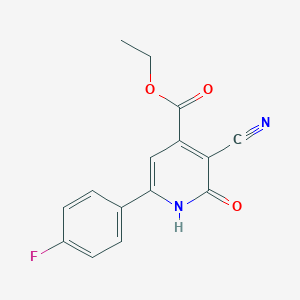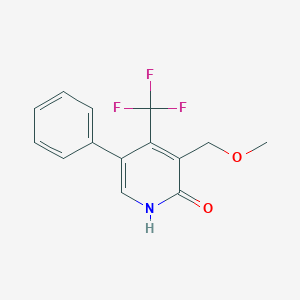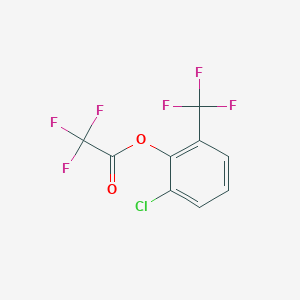
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester, also known as TFA, is a powerful organic acid that has a wide range of uses in scientific research, laboratory experiments, and industrial applications. It is a colorless, volatile liquid with a strong, unpleasant odor. TFA is a strong acid with a pKa of 0.25, making it one of the strongest organic acids. It is highly soluble in water and organic solvents, and is stable over a wide range of temperatures and pH levels.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester involves the esterification of 2-chloro-6-trifluoromethylphenol with trifluoroacetic anhydride in the presence of a catalyst, followed by hydrolysis of the resulting ester to yield the final product.
Starting Materials
2-chloro-6-trifluoromethylphenol, trifluoroacetic anhydride, catalyst, wate
Reaction
Step 1: In a reaction flask, add 2-chloro-6-trifluoromethylphenol and trifluoroacetic anhydride in equimolar amounts., Step 2: Add a catalyst, such as p-toluenesulfonic acid, to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours, until the reaction is complete., Step 4: Allow the reaction mixture to cool to room temperature, and then add water to the mixture to hydrolyze the ester., Step 5: Extract the product with an organic solvent, such as diethyl ether., Step 6: Purify the product by recrystallization or column chromatography.
科学研究应用
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is widely used in scientific research and laboratory experiments, due to its high solubility, stability, and low pKa. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for biological molecules such as proteins and nucleic acids. It is also used in the synthesis of drugs, pesticides, and other organic compounds.
作用机制
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is an organic acid, and its mechanism of action is based on its ability to donate protons. It is a strong acid, and can easily donate protons to molecules in solution, resulting in the formation of charged species. This can result in the formation of new molecules, or the breakdown of existing molecules.
生化和生理效应
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester has a range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, and can interfere with metabolic pathways. It can also bind to proteins, affecting their structure and function. In high concentrations, Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester can be toxic to cells, leading to cell death.
实验室实验的优点和局限性
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is a powerful acid that can be used to catalyze a wide range of chemical reactions. Its high solubility and low pKa make it an ideal choice for laboratory experiments. However, it is highly corrosive, and can cause damage to glassware and other materials. It is also toxic in high concentrations, and should be handled with care.
未来方向
• Developing new methods for synthesizing Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester, utilizing renewable resources and more efficient processes.
• Investigating the effects of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester on different biochemical and physiological processes.
• Exploring the use of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester as a catalyst for chemical reactions.
• Investigating the potential applications of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester in industrial and commercial processes.
• Developing new methods for purifying and refining Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester.
• Examining the potential toxicity of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester and developing methods for mitigating its effects.
• Investigating the environmental impact of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester and developing methods for reducing its emissions.
属性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl] 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O2/c10-5-3-1-2-4(8(11,12)13)6(5)18-7(17)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICVEUDCNBRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

